molecular formula C19H42BrN B14748090 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide CAS No. 2390-64-9

1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide

Cat. No.: B14748090
CAS No.: 2390-64-9
M. Wt: 364.4 g/mol
InChI Key: HGYPTXNEBPJHTG-UHFFFAOYSA-M
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Description

1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is a quaternary ammonium compound with the molecular formula C19H42NBr. It is known for its surfactant properties and is used in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide typically involves the quaternization of N,N-dihexyl-1-hexanamine with methyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in ion-exchange reactions and can be used as a phase-transfer catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Ion-Exchange Reactions: These reactions involve the exchange of the bromide ion with other anions such as chloride, sulfate, or nitrate. The conditions vary depending on the desired product.

Major Products Formed

    Substitution Reactions: The major products are typically the corresponding substituted ammonium salts.

    Ion-Exchange Reactions: The products are the new quaternary ammonium salts with different anions.

Scientific Research Applications

1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis.

    Biology: Employed in the preparation of biological samples for electron microscopy.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized as a surfactant in various formulations, including detergents and emulsifiers.

Mechanism of Action

The mechanism of action of 1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide involves its ability to interact with cell membranes and proteins due to its surfactant properties. It can disrupt lipid bilayers, leading to increased permeability and potential cell lysis. The compound can also form complexes with various biomolecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 1-Hexanaminium, N,N-dihexyl-N-methyl-, chloride
  • 1-Hexanaminium, N,N-dihexyl-N-methyl-, iodide
  • 1-Hexanaminium, N,N-dihexyl-N-methyl-, sulfate

Uniqueness

1-Hexanaminium, N,N-dihexyl-N-methyl-, bromide is unique due to its specific bromide ion, which imparts distinct properties such as higher reactivity in substitution reactions compared to its chloride and iodide counterparts. Its surfactant properties are also optimized for certain industrial applications, making it a valuable compound in various fields.

Properties

CAS No.

2390-64-9

Molecular Formula

C19H42BrN

Molecular Weight

364.4 g/mol

IUPAC Name

trihexyl(methyl)azanium;bromide

InChI

InChI=1S/C19H42N.BrH/c1-5-8-11-14-17-20(4,18-15-12-9-6-2)19-16-13-10-7-3;/h5-19H2,1-4H3;1H/q+1;/p-1

InChI Key

HGYPTXNEBPJHTG-UHFFFAOYSA-M

Canonical SMILES

CCCCCC[N+](C)(CCCCCC)CCCCCC.[Br-]

Origin of Product

United States

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